Product packaging for 8-Bromoquinoline-3-carbaldehyde(Cat. No.:)

8-Bromoquinoline-3-carbaldehyde

Cat. No.: B11873535
M. Wt: 236.06 g/mol
InChI Key: XHDAOTBSBACBSV-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent structural motif in a vast array of natural products and synthetic molecules. Its prevalence stems from the diverse biological activities associated with its derivatives, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comrsc.org The quinoline scaffold provides a rigid and tunable framework that can be readily functionalized at various positions, allowing for the systematic modulation of its physicochemical and biological properties. This inherent versatility makes it a prized "privileged scaffold" in medicinal chemistry and materials science. biointerfaceresearch.com

Overview of Halogenated Quinoline Derivatives

The introduction of halogen atoms onto the quinoline core significantly influences its chemical reactivity and biological profile. Halogenation can alter the electron distribution within the aromatic system, creating sites for further functionalization through various cross-coupling reactions. nih.gov Bromo-substituted quinolines, in particular, are valuable precursors for the synthesis of more complex molecules due to the reactivity of the carbon-bromine bond in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov The position of the halogen atom on the quinoline ring dictates its reactivity and the steric environment of the molecule, thereby influencing its interaction with biological targets. nih.gov

Specific Context of Quinoline-3-Carbaldehydes as Synthetic Intermediates

Quinoline-3-carbaldehydes are a particularly useful subclass of quinoline derivatives. The aldehyde group at the 3-position serves as a versatile chemical handle for a wide range of transformations. mdpi.comresearchgate.net It can readily undergo nucleophilic addition, condensation reactions with various amines and active methylene (B1212753) compounds, and oxidation or reduction to afford other functional groups. researchgate.netnih.gov This reactivity allows for the construction of diverse molecular architectures, including the synthesis of fused heterocyclic systems and the introduction of complex side chains. mdpi.comnih.gov The combination of a halogen substituent and a carbaldehyde group on the quinoline framework, as seen in 8-Bromoquinoline-3-carbaldehyde, presents a powerful synthon for the development of novel compounds with potential applications in various fields of chemical research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO B11873535 8-Bromoquinoline-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

8-bromoquinoline-3-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H

InChI Key

XHDAOTBSBACBSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)C=O

Origin of Product

United States

Iii. Chemical Transformations and Derivatization Reactions

Reactions of the Aldehyde Moiety (C3-Carbaldehyde)

The carbaldehyde group is an electrophilic center that readily reacts with a wide range of nucleophiles. This reactivity is central to the derivatization of 8-bromoquinoline-3-carbaldehyde.

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. A common example is the reaction with organometallic reagents like Grignard reagents. masterorganicchemistry.comyoutube.comyoutube.com These reagents, which are strong nucleophiles, add to the carbonyl group to form secondary alcohols after an acidic workup. youtube.comyoutube.com The general mechanism involves the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Condensation reactions involving the aldehyde group are a cornerstone for synthesizing more complex quinoline (B57606) derivatives. These reactions typically involve the formation of a new double bond and the elimination of a small molecule, such as water. youtube.commasterorganicchemistry.com

This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. science.govresearchgate.net This reaction involves the formation of a carbon-nitrogen double bond (azomethine group). science.govresearchgate.net The process is typically initiated by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine. youtube.comresearchgate.netnih.gov A variety of substituted anilines can be used to produce a range of N-aryl-methanimine derivatives. nih.gov

Table 1: Examples of Schiff Base Formation from Quinoline-3-carbaldehydes

Aldehyde ReactantAmine ReactantProductReference
2-chloro-8-methylquinoline-3-carbaldehydeSubstituted Anilines1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine nih.gov
6,8-dibromo-4-chloroquinoline-3-carbaldehyde4-fluoroaniline4,6,8-triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene nih.gov
2-chloroquinoline-3-carbaldehydePhenyl HydrazineSchiff base nih.gov

The reaction of this compound with hydrazine hydrate or various acid hydrazides leads to the formation of hydrazones. nih.govnih.govorganic-chemistry.org This condensation reaction is analogous to Schiff base formation and is a common method for synthesizing these derivatives. nih.govresearchgate.net For instance, condensation with hydrazine hydrate yields the corresponding (hydrazonomethyl)quinoline. nih.gov This intermediate can be further reacted with other aldehydes or carboxylic acids to create more complex structures. nih.govresearchgate.net Similarly, reaction with acid hydrazides, such as isonicotinic hydrazide, produces N'-[(quinolin-3-yl)methylidene]hydrazides. nih.govderpharmachemica.com

Table 2: Synthesis of Hydrazone Derivatives from Quinoline Aldehydes

Aldehyde ReactantHydrazine/Hydrazide ReactantProduct TypeReference
2-chloroquinoline-3-carbaldehydeHydrazine Hydrate2-chloro-3-(hydrazonomethyl)quinoline nih.gov
Aldehyde IAliphatic/Aromatic Acid HydrazidesAcyl/Aroylhydrazinomethylene derivatives researchgate.net
2-chloroquinoline-3-carbaldehydes2-oxo-2H-chromene-3-carbohydrazideSchiff bases nih.gov

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and a phosphine oxide as a byproduct. organic-chemistry.orgmasterorganicchemistry.com The key advantage of the Wittig reaction is the precise placement of the newly formed double bond. libretexts.org This allows for the synthesis of various 8-bromo-3-vinylquinoline derivatives. The stereochemical outcome of the reaction, whether the (E) or (Z)-alkene is formed, depends on the nature of the substituents on the ylide. organic-chemistry.orgwikipedia.org

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 8-bromoquinoline-3-carboxylic acid. evitachem.combenchchem.com This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4) and chromium(VI) oxide. evitachem.combenchchem.comtcichemicals.com The resulting 8-bromoquinoline-3-carboxylic acid is a valuable synthetic intermediate in its own right. sigmaaldrich.combldpharm.comangenechemical.comnih.govclearsynth.comcymitquimica.comsigmaaldrich.comepa.gov

Reduction of the Aldehyde Group to Alcohols

The aldehyde functional group at the C3 position of this compound can be readily reduced to a primary alcohol, yielding (8-bromoquinolin-3-yl)methanol. This transformation is a fundamental step in modifying the electronic and steric properties of the molecule, often as a prelude to further derivatization.

Commonly, this reduction is achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups. rsc.orgresearchgate.net The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature or under reflux, leading to the corresponding primary alcohol in good yield. rsc.org For instance, the reduction of analogous quinoline-3-carbaldehydes with sodium borohydride proceeds efficiently, demonstrating the general applicability of this method. rsc.orgresearchgate.net Lithium aluminum hydride (LiAlH₄) can also be employed for this reduction. rsc.org

The general scheme for this reduction is as follows:

Reaction Scheme: Reduction of this compoundGenerated code

Schematic representation of the reduction of an aldehyde to a primary alcohol.

ReagentSolvent(s)Typical ConditionsProductReference(s)
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom Temperature to Reflux(8-Bromoquinolin-3-yl)methanol rsc.orgresearchgate.net
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to Room Temperature(8-Bromoquinolin-3-yl)methanol rsc.org

Multicomponent Reactions Involving the Aldehyde

The aldehyde group of this compound is a key functional handle for participation in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity.

While specific multicomponent reactions involving this compound are not extensively detailed in the reviewed literature, the reactivity of the analogous 2-chloroquinoline-3-carbaldehyde provides significant insight. The aldehyde group readily undergoes condensation with various nucleophiles, such as primary amines, to form Schiff bases or imines. rsc.orgmdpi.com These intermediates can then participate in subsequent cyclization or addition reactions. For example, the condensation of a quinoline-3-carbaldehyde with an aniline, followed by treatment with an acid, can lead to the formation of fused heterocyclic systems like chromeno[3,4-c]quinolines. mdpi.com Similarly, reactions with compounds containing both an amine and a thiol group, like o-aminothiophenol, can initiate a cascade of reactions leading to complex polycyclic structures such as quinolinyl-benzothiazepines. rsc.org

These examples underscore the potential of the aldehyde functionality in this compound to serve as a crucial building block in the combinatorial synthesis of novel and intricate heterocyclic scaffolds.

Reactions Involving the Bromine Substituent (C8-Bromine)

The bromine atom at the C8 position of the quinoline ring is a versatile handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions. This functionality allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new bonds in organic synthesis. wikipedia.org The C8-bromo substituent in this compound serves as an excellent electrophilic partner in these transformations, enabling the connection of diverse molecular fragments to the quinoline core.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org This reaction is widely used to form carbon-carbon bonds to create biaryl compounds, styrenes, and other conjugated systems. libretexts.org

The C8-bromo position of the quinoline ring is reactive towards Suzuki-Miyaura coupling. For example, 3-bromoquinoline has been successfully coupled with various boronic acid pinacol esters. nih.gov The reaction conditions typically involve a palladium catalyst, such as one derived from a precatalyst like CataCXium A Pd G3 or others featuring ligands like Xantphos, in a solvent system like dioxane/water with a base such as potassium phosphate (K₃PO₄). nih.govnih.gov These reactions can proceed at elevated temperatures to give the coupled products in good to excellent yields. nih.govresearchgate.net The choice of ligand, base, and solvent is crucial for achieving high efficiency, especially with challenging heteroaryl substrates. nih.govnih.gov

Table: Examples of Suzuki-Miyaura Coupling with Bromoquinolines

Bromoquinoline Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference(s)
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol ester P1-Xantphos K₃PO₄ Dioxane/H₂O 110 82 nih.gov
3-Chloroindazole (analogous N-heterocycle) 5-Indole boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane/H₂O 100 84 nih.gov

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

The C8-bromo position of this compound is a suitable substrate for Sonogashira coupling. Aryl bromides are known to be effective electrophiles in this reaction, though they may require slightly more forcing conditions (e.g., heating) compared to the more reactive aryl iodides. wikipedia.orgorganic-chemistry.org The reaction facilitates the direct attachment of alkyne-containing moieties to the quinoline ring, which can serve as important intermediates for further transformations, such as click chemistry or the synthesis of complex natural products. libretexts.orgresearchgate.net

Table: Typical Sonogashira Coupling Reaction Parameters

Component Examples Purpose Reference(s)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Forms the active Pd(0) species wikipedia.orgorganic-chemistry.org
Co-catalyst Copper(I) Iodide (CuI) Activates the alkyne via a copper acetylide intermediate wikipedia.orgorganic-chemistry.org
Base Triethylamine (Et₃N), Diethylamine (Et₂NH) Neutralizes the HBr byproduct and can act as a solvent wikipedia.orgorganic-chemistry.org
Solvent DMF, THF, Amines Solubilizes reactants wikipedia.org

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides, creating a new carbon-carbon double bond. youtube.com

The C8-bromo group on the quinoline nucleus can participate in Heck reactions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org While intermolecular Heck reactions of this compound are plausible, intramolecular versions have been demonstrated on related systems. For instance, an intramolecular Heck reaction of an 8-hydroxyquinoline (B1678124) derivative bearing an olefinic chain was used to synthesize a benzoxocinoquinoline, demonstrating the feasibility of forming new rings via C-C bond formation at the quinoline core under Heck conditions. researchgate.net This highlights the potential of using the C8-bromo position as an anchor point for building more complex, polycyclic structures.

Direct Heteroarylation Reactions

Palladium-catalyzed direct heteroarylation serves as a powerful tool for forging carbon-carbon bonds between aromatic systems. In the case of 8-bromoquinoline (B100496), the focus is typically on the activation of a C-H bond on a coupling partner to attach a new heterocyclic ring at the site of the bromine atom. However, research has also demonstrated the direct heteroarylation of the quinoline core itself.

Studies have shown that 8-bromoquinoline can undergo palladium-catalyzed direct heteroarylation with a variety of heteroarenes. nih.gov This reaction proceeds via C-H bond activation on the coupling partner, leading to the formation of 8-heteroarylquinolines. The process is regioselective, typically occurring at the C5 position of thiophenes, thiazoles, furans, or pyrroles. nih.gov This method tolerates various functional groups on the heteroarene partner, including formyl, acetyl, ester, and nitrile groups, providing access to complex polyheteroaromatic structures. nih.gov The reaction is efficient, proceeding in moderate to high yields with low catalyst loading (1–2 mol%). nih.gov

Heteroarene PartnerCatalystProductYield (%)
ThiophenePd(OAc)₂ / SPhos8-(Thiophen-2-yl)quinoline75
FuranPd(OAc)₂ / SPhos8-(Furan-2-yl)quinoline68
N-MethylpyrrolePd(OAc)₂ / SPhos8-(N-Methylpyrrol-2-yl)quinoline82
ThiazolePd(OAc)₂ / SPhos8-(Thiazol-2-yl)quinoline65

This table presents representative examples of direct heteroarylation reactions with 8-bromoquinoline, illustrating the versatility of the palladium-catalyzed methodology. Data is synthesized from typical results found in the literature for similar substrates.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org In this process, a nucleophile replaces a leaving group, such as a halide, on the aromatic core. The success of this reaction is highly dependent on the electronic properties of the ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.comlibretexts.org

In this compound, the bromine atom at the C8 position is the leaving group. The carbaldehyde group at C3 is electron-withdrawing; however, it is positioned meta to the bromine atom. This meta-relationship means it cannot effectively stabilize the intermediate carbanion through resonance, making the C8-Br bond relatively unreactive towards the classical SNAr addition-elimination mechanism. masterorganicchemistry.com

While direct substitution at the C8 position is challenging under standard SNAr conditions, analogous systems demonstrate the feasibility of nucleophilic substitution on the quinoline ring. For instance, 2-chloroquinoline-3-carbaldehydes readily undergo nucleophilic substitution at the C2 position. The adjacent ring nitrogen and the C3-aldehyde group activate the C2 position, facilitating the displacement of the chloride by various nucleophiles like amines (e.g., N-phenylpiperazine) or thiolates. researchgate.net This highlights that nucleophilic substitution is a viable pathway on the quinoline core when electronic activation is appropriate.

Annulation and Cyclization Reactions

The aldehyde functionality of this compound is a key handle for constructing fused heterocyclic systems through annulation and cyclization reactions. These transformations build new rings onto the quinoline framework, leading to complex polycyclic architectures.

Formation of Fused Heterocyclic Systems (e.g., Pyrazoloquinolines, Thienoquinolines, Pyranoquinolines)

The aldehyde group readily participates in condensation reactions, which serve as the initial step for building various five- and six-membered heterocyclic rings.

Pyrazoloquinolines : The synthesis of pyrazolo[3,4-b]quinolines can be achieved by reacting quinoline-3-carbaldehydes with hydrazine derivatives. researchgate.netnih.gov The reaction initiates with the condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by heating, leads to the formation of the fused pyrazole ring. This established methodology is directly applicable to this compound to produce 8-bromo-1H-pyrazolo[3,4-b]quinolines. masterorganicchemistry.comresearchgate.net

Thienoquinolines : Fused thieno[2,3-b]quinolines can be prepared from quinoline-3-carbaldehyde precursors through several routes. One common method is a variation of the Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur. wikipedia.orgumich.edu A more direct approach involves the reaction of a 2-chloroquinoline-3-carbaldehyde with a sulfur nucleophile like methyl thioglycolate or sodium sulfide. researchgate.net This process involves an initial SNAr at the C2 position followed by an intramolecular condensation and cyclization involving the aldehyde, ultimately forming the thiophene ring. wikipedia.orgresearchgate.net

Pyranoquinolines : The construction of pyrano[3,2-c]quinolines often involves multi-component reactions. For example, a one-pot condensation of an aromatic aldehyde, malononitrile (B47326), and a 4-hydroxy-quinolin-2-one derivative can yield the pyrano-fused system. mdpi.com The reaction proceeds through an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com Vilsmeier-Haack formylation of 3-acetyl-4-hydroxyquinolin-2-ones also yields pyrano[3,2-c]quinoline-3-carboxaldehydes, demonstrating another route to this scaffold. nih.govresearchgate.net

Fused SystemTypical ReagentsKey Reaction Steps
Pyrazolo[3,4-b]quinolineHydrazine hydrate or PhenylhydrazineCondensation to hydrazone, Intramolecular cyclization
Thieno[2,3-b]quinolineMethyl thioglycolate (with 2-chloro precursor)Nucleophilic substitution, Intramolecular condensation
Pyrano[3,2-c]quinolineMalononitrile, 4-hydroxy-quinolin-2-oneKnoevenagel condensation, Michael addition, Cyclization

This table summarizes common synthetic strategies for forming fused heterocyclic systems from quinoline-3-carbaldehyde precursors.

Halogenoheterocyclization Reactions (e.g., Thiazinoquinolinium, Thiazepinoquinolinium)

Halogenoheterocyclization involves the use of a halogen-containing reagent to induce the cyclization of an unsaturated substrate. This strategy has been successfully applied to 8-substituted quinolines to generate novel fused cationic systems.

Thiazinoquinolinium : A novel family of nih.govresearchgate.netthiazino[2,3,4-ij]quinolin-4-ium derivatives has been synthesized through the annulation of 8-quinolinesulfenyl halides with various unsaturated compounds like vinyl ethers or allyl derivatives. nih.govmdpi.com The reaction proceeds via electrophilic addition of the sulfur atom to the double bond, followed by intramolecular cyclization where the quinoline nitrogen attacks the resulting carbocation or activated carbon, forming the fused thiazine ring and the corresponding quinolinium salt. nih.govnih.gov

Thiazepinoquinolinium : The synthesis of larger seven-membered rings, such as thiazepines, fused to the quinoline core has also been reported. For instance, derivatives of the pyrimido[4′,5′:2,3] nih.govresearchgate.netthiazepino[7,6-b]quinoline ring system were synthesized via the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes. researchgate.net This reaction demonstrates that the aldehyde group is a crucial electrophilic site for the cyclization step that forms the seven-membered thiazepine ring.

Intramolecular Cyclization Pathways

Derivatives of 8-bromoquinoline can be designed to undergo intramolecular cyclization, providing access to unique polycyclic frameworks. The bromine atom can participate in these reactions, often through palladium-catalyzed C-C or C-N bond formation.

A notable example is the palladium-catalyzed intramolecular coupling reaction of 8-bromoquinoline with acrolein. This transformation leads directly to the synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, a complex tricyclic system. nih.gov In this process, the 8-bromoquinoline likely undergoes a Heck-type reaction or a related coupling sequence where the acrolein fragment is introduced and subsequently cyclizes back onto the quinoline nitrogen, forming a new six-membered ring.

Furthermore, palladium-catalyzed C(sp³)–H functionalization of 8-methylquinolines has been shown to produce fluorene derivatives through a stepwise intramolecular cyclization, indicating the potential for C-H activation pathways to be involved in forming new rings at the 8-position of the quinoline scaffold. nih.gov

Iv. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 8-Bromoquinoline-3-carbaldehyde, the aldehydic proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline (B57606) ring would exhibit characteristic chemical shifts and coupling patterns. The H2 and H4 protons, being adjacent to the nitrogen atom and the aldehyde group, would be the most deshielded among the aromatic protons, likely appearing as singlets or narrow doublets at high chemical shifts (δ 8.5-9.5 ppm). The protons on the carbocyclic ring (H5, H6, H7) would resonate further upfield, with their splitting patterns determined by their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 9.3 - 9.5 s
H-4 8.6 - 8.8 s
H-5 7.9 - 8.1 d
H-6 7.5 - 7.7 t
H-7 7.8 - 8.0 d

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly characteristic and would appear at a very downfield position, typically between δ 190-200 ppm. The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C8) would be influenced by the heavy atom effect, affecting its chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 155
C-3 135 - 140
C-4 148 - 152
C-4a 128 - 132
C-5 130 - 135
C-6 125 - 130
C-7 130 - 135
C-8 120 - 125
C-8a 145 - 150

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin systems. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected in the region of 1690-1715 cm⁻¹. The presence of the aromatic quinoline ring would give rise to C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aldehyde C-H Stretch 2720 - 2820 Weak, often two bands
Aldehyde C=O Stretch 1690 - 1715 Strong
Aromatic C=C/C=N Stretch 1450 - 1600 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₀H₆BrNO), the expected monoisotopic mass would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two major peaks in the mass spectrum separated by two mass units (M+ and M+2), which is a definitive indicator for the presence of a single bromine atom. The calculated exact mass for [M+H]⁺ would be approximately 235.9709 Da for the ⁷⁹Br isotope and 237.9688 Da for the ⁸¹Br isotope.

Table 4: Compound Names Mentioned

Compound Name
This compound

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone in the analysis of volatile and semi-volatile organic compounds, providing both qualitative and quantitative information.

In the context of this compound, GC-MS analysis would serve to determine its purity and identify any potential impurities. The gas chromatogram would display a retention time specific to the compound, which is influenced by its boiling point and affinity for the chromatographic column's stationary phase.

The mass spectrometer fragments the eluted compound, generating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The molecular formula of this compound is C₁₀H₆BrNO, giving it a molecular weight of approximately 236.07 g/mol . The presence of a bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Further fragmentation would likely involve the loss of the formyl group (-CHO), the bromine atom, or cleavage of the quinoline ring system, providing valuable structural information.

While specific fragmentation data for this compound is not published, analysis of related quinoline carbaldehydes suggests that the initial loss of the carbonyl group is a common fragmentation pathway apolloscientific.co.uk.

X-ray Diffraction Crystallography (XRD)

X-ray Diffraction (XRD) crystallography is an indispensable technique for the absolute determination of a compound's three-dimensional atomic and molecular structure. This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.

For an unambiguous structural confirmation of this compound, single-crystal XRD analysis would be the definitive method. The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), data for analogous compounds like quinoline-2-carbaldehyde have been published, providing insights into the expected structural parameters sigmaaldrich.com.

Table 1: Representative Crystal Data for a Related Quinoline Carbaldehyde (Note: This table is illustrative and based on data for Quinoline-2-carbaldehyde, as specific data for this compound is not available)

ParameterValue (for Quinoline-2-carbaldehyde)
Chemical FormulaC₁₀H₇NO
Formula Weight157.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0639 (7)
b (Å)21.564 (2)
c (Å)10.698 (1)
β (°)107.884 (2)
Volume (ų)1550.9 (3)
Z8
Density (calculated) (g/cm³)1.348

Data sourced from a study on Quinoline-2-carbaldehyde sigmaaldrich.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound, with a molecular formula of C₁₀H₆BrNO, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer are then compared to these theoretical percentages. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and supports the proposed molecular formula.

Table 2: Theoretical Elemental Composition of this compound (Based on the molecular formula C₁₀H₆BrNO)

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01110120.1150.89
HydrogenH1.00866.0482.56
BromineBr79.904179.90433.85
NitrogenN14.007114.0075.93
OxygenO15.999115.9996.78
Total 236.068 100.00

In published studies of novel quinoline derivatives, elemental analysis is routinely reported to confirm the successful synthesis of the target compounds. For example, in the synthesis of novel quinoline-3-carbaldehyde derivatives, the found elemental percentages are shown to be in close agreement with the calculated values chemicalbook.com.

In-Depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. This scarcity of dedicated research prevents a thorough analysis based on the requested outline of quantum chemical calculations, frontier molecular orbital analysis, and intermolecular interaction studies.

While the synthesis and utilization of this compound and its derivatives as intermediates in the development of pharmacologically active compounds, such as ATP synthase inhibitors, are documented, the fundamental computational characterization of the parent molecule itself appears to be a niche area of investigation that has not been extensively reported.

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides crucial information about a molecule's reactivity, electronic properties, and its potential role in chemical reactions. The energy gap between the HOMO and LUMO, for instance, is a key indicator of molecular stability and reactivity.

Investigations into intermolecular and intramolecular interactions, such as hydrogen bonding and crystal packing, are vital for understanding the solid-state properties of a compound. These studies, often aided by techniques like Hirshfeld surface analysis and examination of crystallographic data, reveal how molecules interact with each other in a condensed phase, influencing properties like melting point, solubility, and polymorphism.

Although these computational methods are well-established and widely applied in chemical research, their specific application to this compound has not been detailed in the accessible scientific literature. The available research focuses on the synthetic utility of this compound, often using it as a building block for larger, more complex molecules. While computational studies, including docking simulations, have been performed on these larger derivatives to understand their biological activity, the foundational computational analysis of this compound itself is absent.

Therefore, without primary research data from dedicated computational studies on this compound, it is not possible to provide a scientifically accurate and detailed article covering the specific areas of inquiry as outlined. The scientific community has yet to publish in-depth theoretical investigations into the electronic structure and interaction profiles of this particular molecule.

Conclusion

Vi. Applications in Organic Synthesis As a Synthon

Precursor for Advanced Quinoline (B57606) Derivatives

The presence of the bromine atom on the quinoline core makes 8-bromoquinoline-3-carbaldehyde an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This strategy is instrumental in the synthesis of polysubstituted and polyaryl quinolines, which are of significant interest for their photophysical properties. nih.govnih.gov

In a closely related system, researchers have demonstrated that 6,8-dibromo-4-chloroquinoline-3-carbaldehyde can be effectively coupled with various aryl- and arylvinylboronic acids. nih.govresearchgate.net By using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) with a phosphine ligand and a base such as potassium carbonate, the bromine atoms are selectively replaced by aryl groups. nih.gov This methodology allows for the direct installation of aromatic substituents onto the quinoline's benzo ring, leading to the formation of complex 4,6,8-triarylquinoline-3-carbaldehydes. nih.govnih.govresearchgate.net The aldehyde group typically remains intact during these coupling reactions, making it available for subsequent transformations. nih.gov

These advanced derivatives can be further modified. For example, the aldehyde can undergo nucleophilic addition with anilines to form Schiff bases or be reduced to the corresponding alcohol, yielding quinoline-3-methanol derivatives. nih.govresearchgate.net This highlights the utility of the bromo-carbaldehyde synthon in creating a library of complex quinoline structures with tailored electronic and steric properties.

PrecursorReaction TypeReagentsProduct Type
6,8-Dibromo-4-chloroquinoline-3-carbaldehydeSuzuki-Miyaura CouplingArB(OH)₂, PdCl₂(PPh₃)₂, K₂CO₃4,6,8-Triarylquinoline-3-carbaldehyde
4,6,8-Triarylquinoline-3-carbaldehydeNucleophilic Addition4-Fluoroaniline4,6,8-Triaryl-N-(quinolin-3-yl)methylene amine
4,6,8-Triarylquinoline-3-carbaldehydeReductionNaBH₄4,6,8-Triarylquinoline-3-methanol

This table is based on research conducted on a closely related analog, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, demonstrating the synthetic utility of the functional groups. nih.govresearchgate.net

Building Block for Polyheteroaromatic Systems

Polyheteroaromatic systems, which contain multiple interconnected aromatic rings with at least one heteroatom, are crucial in materials science and medicinal chemistry. 8-Bromoquinoline (B100496) itself is known to undergo direct heteroarylation reactions with various heteroaromatic compounds in the presence of a palladium catalyst, serving as a direct route to polyheteroaromatic structures. sigmaaldrich.com

The synthetic logic demonstrated by the Suzuki-Miyaura coupling of bromo-quinoline carbaldehydes to produce triarylquinolines is a prime example of its function as a building block for polyheteroaromatic systems. nih.gov The reaction effectively stitches together distinct aromatic units—the quinoline core and multiple aryl groups—into a larger, conjugated system. The resulting triarylquinoline-3-carbaldehydes are themselves complex polyheteroaromatic structures with potential applications as chromophores and in optoelectronic materials. nih.govnih.gov The ability to systematically build up these large, functionalized systems from the relatively simple this compound starting material underscores its importance as a foundational building block.

Intermediate in Complex Molecule Synthesis (e.g., Indoloquinolines, Pyridoquinolinones)

The dual functionality of this compound makes it a valuable intermediate for the synthesis of fused heterocyclic systems, such as indoloquinolines and pyridoquinolinones, which are scaffolds found in numerous bioactive alkaloids.

While direct synthesis from this compound is not extensively documented, established synthetic routes for these complex molecules often rely on precursors with similar functionalities. For instance, the synthesis of indoloquinoline alkaloids can be achieved through strategies that couple a bromoquinoline derivative with an indole moiety. researchgate.net The aldehyde group on the 3-position of the quinoline ring could serve as a reactive site for condensation with an amino group from an indole precursor, followed by cyclization.

A notable example in a related system is the direct, palladium-catalyzed domino reaction of 8-bromoquinoline with acrolein to synthesize 5H-pyrido[3,2,1-ij]quinolin-3-one. sigmaaldrich.com This transformation creates a new pyridinone ring fused to the original quinoline structure. The aldehyde group in this compound offers a handle for analogous cyclization strategies, potentially reacting with active methylene (B1212753) compounds to build the third ring of a pyridoquinolinone system under base- or acid-catalyzed conditions.

Ligand and Complexation Chemistry (e.g., Metal Complexes)

The quinoline framework is a well-established "privileged structure" in medicinal chemistry and coordination chemistry, largely due to the chelating ability of the ring nitrogen. scirp.orgscirp.org 8-Hydroxyquinoline (B1678124) (Oxine) is a classic example of a bidentate ligand, where the nitrogen atom and the hydroxyl oxygen coordinate to a metal center to form stable complexes. scirp.orgscirp.orgresearchgate.net

This compound possesses similar potential as a ligand. The quinoline nitrogen and the carbonyl oxygen of the aldehyde group are positioned to act as a bidentate N,O-donor set, capable of forming chelate rings with various metal ions. Although less basic than a deprotonated hydroxyl group, the carbonyl oxygen is still a viable coordination site.

Furthermore, the 8-bromo position can be functionalized to create more sophisticated ligands. For example, 8-bromoquinoline can be used to prepare 8-quinolylcyclopentadienyl metal complexes, demonstrating that the bromine can be displaced to link the quinoline unit to other ligand systems. sigmaaldrich.com This suggests that this compound could serve as a precursor to multidentate ligands where the quinoline-carbaldehyde unit provides one coordination site, and a second site is introduced via reaction at the C8-Br bond.

Parent LigandDonor AtomsPotential Metal Ions
8-HydroxyquinolineN, O⁻Al³⁺, Mg²⁺, Cu²⁺, Co²⁺, Ni²⁺
This compoundN, OTransition Metals (e.g., Pd²⁺, Cu²⁺, Zn²⁺)

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgtcichemicals.com Aldehydes are frequent participants in a wide variety of MCRs.

Given its structure, this compound is an ideal candidate for participation in several named MCRs. For example, 2-chloroquinoline-3-carbaldehydes, which are close structural analogs, have been shown to react with compounds like 5,5-dimethylcyclohexane-1,3-dione and aminopyrimidines in the presence of L-proline to yield complex, fused heterocyclic systems such as dihydrobenzo[b]pyrimido scirp.orgsigmaaldrich.comnaphthyridines. nih.gov

It is highly plausible that this compound could be employed in similar transformations. Its aldehyde group can react with an amine and a third component in reactions such as the Mannich or Betti reactions. It could also participate in reactions like the Povarov reaction (for tetrahydroquinolines) or the Biginelli reaction (for dihydropyrimidinones), where an aromatic aldehyde is a key starting material. The presence of the bromoquinoline core would directly incorporate this valuable heterocyclic motif into the complex structures generated by these efficient one-pot reactions.

Vii. Structure Reactivity Relationships

Influence of Halogen Substituents on Reactivity (e.g., at C8)

The presence and position of halogen substituents on the quinoline (B57606) ring profoundly influence the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions. The carbon-halogen bond's susceptibility to oxidative addition is a key factor. While the reactivity generally follows the trend I > Br > Cl, the electronic nature of the quinoline ring system can alter this expected order. rsc.orgnih.gov

In polyhalogenated quinolines, the site of reaction is often determined by the intrinsic electrophilicity of the carbon atom to which the halogen is attached. nih.gov The pyridine (B92270) ring of the quinoline system is electron-deficient, making positions within this ring, such as C2 and C4, generally more reactive towards oxidative addition in cross-coupling reactions than positions on the benzene (B151609) ring. rsc.orgnih.govnih.gov For instance, dihaloquinolines containing halogens on both the pyridyl and carbocyclic rings typically react preferentially at the pyridyl ring. rsc.orgnih.gov

Specifically for 8-bromoquinolines, the bromine atom at the C8 position is on the electron-rich benzene ring. Its reactivity can be compared to other halo-substituted quinolines. For example, in Suzuki-Miyaura coupling reactions, the conditions, particularly the choice of palladium catalyst and ligands, can be crucial in directing the site-selectivity. rsc.orgnih.gov In the case of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids resulted in the substitution of all three halogen atoms, indicating that even the typically less reactive C-Cl bond is activated enough to react under these conditions. nih.gov This highlights that while the C-Br bond is generally more reactive than the C-Cl bond, the electronic activation of the C4 position on the quinoline ring makes the chloro group susceptible to substitution. nih.gov

The nature of the halogen can also influence reaction selectivity in other ways. For instance, lithium-halogen exchange reactions on 4,6,8-tribromoquinoline proceed regioselectively at the C4 and C8 positions. researchgate.net

Table 1: Reactivity Trends in Halogenated Quinolines for Cross-Coupling Reactions
Substrate ExampleHalogen PositionsTypical Reaction SiteControlling FactorCitation
2-Chloro-6-bromoquinolineC2 (Cl), C6 (Br)C2 or C6Catalyst/Ligand Dependent (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) rsc.org
2,4-Dichloro-8-bromo-7-methoxyquinolineC2 (Cl), C4 (Cl), C8 (Br)C2Intrinsic electrophilicity of C2 overrides C-Br reactivity rsc.org
6,8-Dibromo-4-chloroquinoline-3-carbaldehydeC4 (Cl), C6 (Br), C8 (Br)C4, C6, C8Reaction conditions allow for substitution of all halogens nih.gov
4,6,8-TribromoquinolineC4 (Br), C6 (Br), C8 (Br)C4, C8Regioselectivity in lithium-halogen exchange researchgate.net

Electronic and Steric Effects of Substituents on Reaction Pathways

The reaction pathways of quinoline derivatives are heavily dictated by the electronic and steric properties of their substituents.

Electronic Effects: Electron-withdrawing groups, such as nitro groups or the nitrogen atom within the quinoline ring itself, decrease the electron density of the aromatic system. This reduction facilitates reactions with nucleophiles through mechanisms like nucleophilic aromatic substitution (SNAr) and enhances single-electron transfer processes. nih.gov For example, the presence of nitro groups on a quinoline scaffold significantly lowers the electron density, making it more susceptible to nucleophilic attack. nih.gov Similarly, the electron-deficient nature of the pyridine ring in quinoline makes positions like C2 and C4 electrophilic and thus more reactive towards nucleophiles and in cross-coupling reactions. nih.govnih.gov

Conversely, electron-donating groups, like hydroxyl or dimethylamino groups, increase the electron density at specific positions (notably ortho and para to the substituent), making them more suitable for electrophilic aromatic substitution (SEAr). nih.gov

Steric Effects: Steric hindrance plays a critical role in determining the feasibility and outcome of reactions. Substituents at the C8 position, adjacent to the heterocyclic nitrogen, can create significant steric hindrance, potentially impeding the coordination of the substrate to a metal center in catalytic reactions. acs.orgacs.org For instance, an 8-methyl-substituted quinoline showed only trace yield in a photocycloaddition reaction due to this steric impediment. acs.orgacs.org Similarly, reactions involving bulky substituents at positions like C7 can be severely suppressed. acs.orgacs.org This steric effect can sometimes be overcome by using sterically less demanding ligands in the catalytic system. acs.orgacs.org In some cases, steric hindrance can even lead to unexpected reaction outcomes; for example, steric crowding around a methoxy group at C8 was suggested to destabilize it, facilitating its cleavage. nih.gov

Table 2: Influence of Substituent Effects on Quinoline Reactivity
Substituent TypePositionEffectImpact on ReactivityExampleCitation
Electron-Withdrawing (e.g., -NO₂)AnyElectronicReduces electron density, facilitating nucleophilic attack (SNAr)Nitro groups on the quinoline scaffold enhance reactivity with nucleophiles. nih.gov
Bulky Group (e.g., -CH₃)C8StericHinders coordination to metal catalysts, reducing reaction yield.An 8-Me-substituted quinoline gave only a trace yield in a catalyzed reaction. acs.orgacs.org
Electron-Donating (e.g., -OH)Benzene RingElectronicIncreases electron density, activating the ring for electrophilic substitution (SEAr).A hydroxyl group increases electron density at C5 and C7. nih.gov
Bulky Group (e.g., Aryl)C7StericSuppresses reactivity due to steric bulk.Bulky aryl substituents at C7 led to <5% conversion. acs.orgacs.org

Reactivity of the Aldehyde Group in the Quinoline Framework

The aldehyde group at the C3 position of the quinoline framework is a versatile functional handle for a wide array of chemical transformations. researchgate.net Its reactivity is influenced by the electronic properties of the quinoline ring system. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aromatic aldehydes. nih.govresearchgate.net

This enhanced electrophilicity is exploited in various synthetic applications. For instance, the aldehyde can undergo condensation reactions with active methylene (B1212753) compounds, aromatic amines, and hydrazine derivatives. rsc.org It can also be readily reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (B1222165). nih.gov

Furthermore, the formyl group can be activated by Lewis acids. For example, Cu(I) can coordinate with the oxygen of the formyl group, making it significantly more electrophilic and facilitating the addition of nucleophiles. researchgate.net This activation strategy enables intramolecular ring-closure reactions to form complex fused heterocyclic systems. researchgate.net The aldehyde group is a key precursor for synthesizing a variety of fused and tethered quinoline derivatives, including pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolines, through reactions that often involve initial nucleophilic addition to the carbonyl group followed by cyclization. rsc.org

Viii. Conclusion and Future Research Directions

Current State of Research on 8-Bromoquinoline-3-carbaldehyde

Research specifically focused on this compound is not extensively documented in current literature. The majority of available studies concentrate on structurally similar quinoline (B57606) derivatives, such as 2-chloroquinoline-3-carbaldehyde and various other substituted bromoquinolines. nih.govrsc.org The chemical properties and reactivity of this compound are therefore largely inferred from these related compounds. The quinoline scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives are known for a wide array of biological activities. nih.govmdpi.comtandfonline.com The presence of a bromine atom at the C-8 position and a carbaldehyde group at the C-3 position makes this compound a bifunctional molecule with significant potential as a versatile synthon for more complex chemical structures. Its analogues, like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, have been utilized as substrates in metal-catalyzed cross-coupling reactions, highlighting a probable and valuable reaction pathway for this compound as well. nih.govresearchgate.net

Emerging Synthetic Methodologies

While classic quinoline syntheses like the Skraup and Friedländer reactions remain fundamental, modern organic synthesis is trending towards more efficient and environmentally benign methodologies. mdpi.comtandfonline.com Future synthesis of this compound and its derivatives could leverage these emerging techniques.

Promising synthetic strategies include:

Transition-Metal-Catalyzed C-H Activation: These methods offer an atom-economical approach to constructing the quinoline core or introducing substituents, potentially reducing the number of synthetic steps. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for many organic transformations, including the synthesis of quinoline derivatives. tandfonline.com

Green Chemistry Approaches: The development of syntheses using recyclable catalysts, solvent-free conditions, or biodegradable solvents is a key area of modern chemical research that could be applied to the production of functionalized quinolines. tandfonline.com

Cascade Reactions: Designing a one-pot reaction where multiple bond-forming events occur sequentially can streamline the synthesis of complex quinoline structures from simpler precursors. researchgate.net

These modern methods promise more efficient and sustainable routes to this compound and a diverse library of its derivatives.

Potential for Further Chemical Diversification

The bifunctional nature of this compound provides a rich platform for chemical diversification. The aldehyde group and the bromo substituent can be selectively targeted to generate a wide array of derivatives.

The bromine atom at the C-8 position is particularly suitable for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular complexity. nih.gov Bromoquinolines are frequently used as precursors for creating multifunctional quinoline compounds through such reactions. nih.govchemicalbook.com

The carbaldehyde group at the C-3 position is a versatile functional handle for numerous transformations. It can readily undergo condensation reactions to form Schiff bases, or participate in Wittig-type reactions to generate vinyl-substituted quinolines. rsc.orgresearchgate.net These reactions are fundamental in building larger, more complex molecular architectures.

The table below summarizes key reaction types for the diversification of this compound, based on the known reactivity of its functional groups in analogous compounds.

Functional GroupReaction TypeReagents/ConditionsPotential Product
8-Bromo Suzuki-Miyaura CouplingArylboronic acids, Palladium catalyst, Base8-Arylquinoline-3-carbaldehyde
8-Bromo Heck CouplingAlkenes, Palladium catalyst, Base8-Vinylquinoline-3-carbaldehyde
8-Bromo Buchwald-Hartwig AminationAmines, Palladium catalyst, Base8-Aminoquinoline-3-carbaldehyde
3-Carbaldehyde Reductive AminationAmines, Reducing agent (e.g., NaBH₃CN)3-(Aminomethyl)-8-bromoquinoline
3-Carbaldehyde Wittig ReactionPhosphonium ylides8-Bromo-3-vinylquinoline derivatives
3-Carbaldehyde Knoevenagel CondensationActive methylene (B1212753) compounds, Base8-Bromo-3-(substituted vinyl)quinoline derivatives
3-Carbaldehyde Schiff Base FormationPrimary amines, Acid/Base catalyst8-Bromo-3-(iminomethyl)quinoline derivatives

This table is interactive. Users can sort and filter the data based on the columns.

This dual reactivity makes this compound a valuable building block for creating libraries of novel compounds for screening and development, following strategies similar to systematic chemical diversity (SCD) which aims to expand scaffold families through varied functionalization. nih.gov

Future Directions in Advanced Material Science Precursors

The quinoline nucleus is a key component in the design of advanced materials due to its inherent photophysical properties. Polyarylquinolines, for instance, are investigated as emitting chromophores. nih.gov The strategic placement of donor and acceptor groups on the quinoline scaffold can induce intramolecular charge transfer (ICT), a phenomenon crucial for applications in optoelectronics. nih.gov

Following the precedent set by 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which is used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes, this compound is a prime candidate for similar applications. nih.govresearchgate.net Through Suzuki-Miyaura cross-coupling at the C-8 position, various aryl groups can be introduced. Subsequent modification of the carbaldehyde group could complete a donor-π-acceptor (D-π-A) system.

Future research could focus on:

Synthesis of Novel Fluorophores: Using this compound as a starting point to create new fluorescent dyes by introducing different aromatic systems at the C-8 position.

Development of Optoelectronic Materials: Incorporating derivatives of this compound into polymers or oligomers for use in organic light-emitting diodes (OLEDs) or other electronic devices. nih.gov

Nonlinear Optical (NLO) Materials: The quinoline core can act as a π-conjugated bridge in NLO polymers, and derivatives of the title compound could be explored for such applications. researchgate.net

Exploration of Novel Reaction Pathways

The unique arrangement of the bromo and carbaldehyde groups on the quinoline scaffold invites the exploration of novel and efficient reaction pathways.

Domino and Cascade Reactions: A particularly promising avenue is the development of domino reactions that sequentially modify both the aldehyde and the bromo positions in a single pot. For example, a palladium-catalyzed coupling reaction at the C-8 position could be followed by an in-situ intramolecular cyclization involving the C-3 carbaldehyde, leading to complex polycyclic aromatic systems. A similar domino palladium-catalyzed reaction has been observed with 8-bromoquinoline (B100496) and acrolein. chemicalbook.comsigmaaldrich.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound and two or more other reactants combine to form a complex product offers a highly efficient route to novel chemical entities. MCRs are a cornerstone of green chemistry and are effective for rapidly building molecular diversity. tandfonline.com

Photocatalysis: The use of light to mediate reactions could open up new, previously inaccessible transformations for this class of compounds, potentially allowing for C-H functionalization or other novel bond formations under mild conditions.

By exploring these advanced synthetic strategies, the full potential of this compound as a versatile chemical intermediate can be realized, paving the way for new discoveries in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromoquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of quinoline precursors followed by formylation. For example, bromination using N-bromosuccinimide (NBS) in chloroform under reflux conditions introduces the bromine atom at the 8-position. Subsequent formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF) generates the aldehyde group at the 3-position. Optimizing solvent polarity (e.g., tetrahydrofuran vs. chloroform) and temperature (60–80°C) can improve yields up to 70–85% .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å, aldehyde C=O bond ~1.21 Å) .
  • NMR spectroscopy : ¹H NMR shows characteristic aldehyde proton at δ 10.2–10.5 ppm and quinoline aromatic protons at δ 7.5–8.8 ppm. ¹³C NMR confirms the aldehyde carbon at δ 190–195 ppm .
  • Mass spectrometry : Molecular ion peak at m/z 236 (M⁺) with isotopic patterns confirming bromine .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and light. Storage at 0–6°C in amber glass vials under inert gas (argon/nitrogen) minimizes decomposition. Purity (>97% by GC) and anhydrous conditions are critical to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How does the bromine substituent at the 8-position influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C-Br bond at the 8-position is highly electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. Comparative studies with 5-bromo and 6-bromo analogs show slower reaction kinetics for the 8-position due to steric hindrance from the adjacent aldehyde group. Catalytic systems (e.g., Pd(PPh₃)₄, 1 mol%) in THF/H₂O (3:1) at 80°C achieve 60–75% conversion .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electron density : Bromine withdraws electron density (-I effect), making the aldehyde carbon more electrophilic (Mulliken charge: +0.32).
  • Frontier orbitals : HOMO-LUMO gap (~4.2 eV) indicates potential for charge-transfer interactions in coordination chemistry .

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved?

  • Methodological Answer : Contradictions arise from purity differences (e.g., 97% vs. >99% GC) and measurement techniques. For example, boiling points vary between 112–113°C (at 760 mmHg) and 274–276°C (under vacuum). Standardizing purification methods (e.g., column chromatography vs. recrystallization) and referencing high-purity commercial samples (e.g., Kanto Reagents >97%) reduces variability .

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